Pterin
Overview
Description
Pterin is a heterocyclic compound composed of a pteridine ring system, featuring a keto group (a lactam) at position 4 and an amino group at position 2. It is structurally related to the parent bicyclic heterocycle called pteridine. Pterins were first discovered in the pigments of butterfly wings, which is reflected in their name derived from the Greek word “pteron” meaning wing . Pterins are ubiquitous in nature and play essential roles in various biological processes, including coloration, immune system modulation, and cellular signaling .
Mechanism of Action
Target of Action
Pterin, also known as 2-Amino-4-hydroxypteridine, is a widely conserved biomolecule that plays essential roles in diverse organisms . It primarily targets molybdoenzymes such as sulfite oxidase, nitrate reductase, and dimethyl sulfoxide reductase, all of which play important roles in bacterial metabolism and global nutrient cycles . In addition, this compound also targets Aldehyde oxidoreductase in Desulfovibrio desulfuricans .
Mode of Action
This compound interacts with its targets by serving as an enzymatic cofactor. It plays an essential role in the function of the Moco cofactor, which is an essential component of molybdoenzymes . This compound competes with reduced folates for active transport across cell membranes by means of a single carrier-mediated active transport process .
Biochemical Pathways
This compound affects several biochemical pathways. It plays a crucial role in bacterial cyanide utilization and aromatic amino acid metabolism . It also has a role in the control of cyclic nucleotide metabolism . The this compound biosynthesis pathway is composed of three major enzymatic steps that convert guanosine triphosphate (GTP) into tetrahydro-biothis compound (BH4) .
Pharmacokinetics
It is known that this compound competes with reduced folates for active transport across cell membranes .
Result of Action
The action of this compound results in various molecular and cellular effects. It plays a role in bacterial metabolism and global nutrient cycles through its interaction with molybdoenzymes . This compound-mediated control of cyclic nucleotide metabolism influences bacterial behavior, including virulence and attachment .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, cyanobacterial pterins have been implicated in phenotypes related to UV protection and phototaxis . This suggests that light conditions can influence the function of this compound.
Biochemical Analysis
Biochemical Properties
Pterin is a derivative of 2-amino-4-hydroxypteridine and is widely distributed in nature . It interacts with various enzymes, proteins, and other biomolecules. The tetrahydro form of folic acid, which is a this compound derivative, is involved in C1 unit transfer in the biosynthesis and metabolism of nucleic bases and some amino acids .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to inhibit the formation of biofilm . Moreover, it has been shown to have antagonistic activity against Escherichia coli, and Pseudomonas aeruginosa .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. When it interacts with hydrogen acceptors such as acetate and phosphate, its fluorescence is significantly quenched in acidic condition (pH 4.9-5.5) whereas retained in basic condition (pH 10.0-10.5) . This pH-related fluorescence quenching mechanism of this compound is fully investigated by using density functional theory (DFT) and time-dependent density functional theory (TDDFT) .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors. For instance, it is a cofactor for aromatic amino acid hydroxylases, phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pterins can be synthesized through various condensation reactions. One common method involves the condensation of a pyrimidine derivative with a pyrazine derivative. For example, the condensation of 2,4,5-triaminopyrimidine with glyoxal under acidic conditions yields pterin . Another method involves the Gabriel-Isay condensation, where an amino group reacts with a carbonyl group under basic conditions .
Industrial Production Methods: Industrial production of pterins often involves multi-step synthesis processes that ensure high yield and purity. These methods typically start with the synthesis of intermediate compounds, which are then subjected to condensation reactions to form the this compound ring system. The reaction conditions are carefully controlled to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Pterins undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Pterins can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of pterins can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups on the pterin ring.
Major Products: The major products formed from these reactions include tetrahydropterins, dihydropterins, and various substituted pterins. These products have significant biological and chemical relevance .
Scientific Research Applications
Pterins have a wide range of scientific research applications across various fields:
Chemistry:
- Pterins are used as building blocks in the synthesis of complex organic molecules.
- They serve as ligands in coordination chemistry, forming complexes with metals like molybdenum and tungsten .
Biology:
- Pterins are essential cofactors in enzymatic reactions, such as those catalyzed by aromatic amino acid hydroxylases and nitric oxide synthases .
- They play a role in the biosynthesis of neurotransmitters and other biologically active molecules .
Medicine:
- Pterin derivatives are used in the development of drugs for treating diseases like cancer and infectious diseases .
- They are also used as diagnostic biomarkers for certain medical conditions .
Industry:
Comparison with Similar Compounds
Pterins are structurally and functionally related to several other compounds:
Folate: Folate is a pterin derivative that contains p-aminobenzoic acid connected to the pteridine ring system.
Biothis compound: Biothis compound is another this compound derivative that serves as a cofactor for various hydroxylase enzymes.
Molybdothis compound: Molybdothis compound is a cofactor for molybdenum-containing enzymes, such as sulfite oxidase and nitrate reductase.
Uniqueness of this compound: this compound’s unique structure, featuring a pteridine ring system with specific functional groups, allows it to participate in a wide range of chemical and biological processes. Its versatility and ubiquity in nature make it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
2-amino-3H-pteridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O/c7-6-10-4-3(5(12)11-6)8-1-2-9-4/h1-2H,(H3,7,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXQXTQTPAJEJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=O)NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176894 | |
Record name | 2-Amino-4-hydroxypteridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pterin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000802 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.175 mg/mL | |
Record name | Pterin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000802 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2236-60-4 | |
Record name | Pterin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2236-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-hydroxypteridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002236604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pterin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170929 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pterin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18696 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pterin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11540 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-4-hydroxypteridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-1H-pteridin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.091 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PTERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85MA24E1NH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pterin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000802 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.